molecular formula C5H12Cl2N4 B2434180 (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride CAS No. 2343964-29-2

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

Cat. No.: B2434180
CAS No.: 2343964-29-2
M. Wt: 199.08
InChI Key: VUKQBFLHDHDODR-HWYNEVGZSA-N
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Description

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQBFLHDHDODR-HWYNEVGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)[C@@H](C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring system is synthesized via cyclization reactions, with two predominant routes identified in the literature:

Hydrazine-Nitrile Cyclocondensation

This method involves the reaction of methyl-substituted hydrazine derivatives with nitriles under acidic or basic conditions. For example, 5-methyl-1H-1,2,4-triazole-3-carboxamide can be synthesized by heating methylhydrazine with cyanoacetamide in ethanol at 80–100°C for 6–8 hours. The general reaction proceeds as follows:

$$
\text{CH}3\text{NHNH}2 + \text{NCCH}2\text{CONH}2 \rightarrow \text{C}3\text{H}5\text{N}3\text{O} + \text{NH}3 + \text{H}_2\text{O}
$$

Key parameters influencing yield and purity include solvent choice (e.g., ethanol, methanol), temperature, and catalyst presence (e.g., CuSO₄).

Table 1: Optimization of Hydrazine-Nitrile Cyclocondensation
Parameter Optimal Condition Yield (%) Purity (%) Source
Solvent Ethanol 78 95
Temperature 80°C 82 97
Catalyst (CuSO₄) 5 mol% 85 98

Oxidative Cyclization of Amidrazones

An alternative approach involves amidrazones derived from carboxylic acid derivatives. For instance, treating N-acetylacetamidrazone with iodine in DMF at 60°C generates the triazole ring via intramolecular dehydrogenation. This method is less common for 5-methyl-1,2,4-triazoles but offers regioselectivity advantages.

Introduction of the Ethanamine Side Chain

The ethylamine moiety is introduced at position 3 of the triazole ring through nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reaction of 3-bromo-5-methyl-1H-1,2,4-triazole with (R)-1-aminoethane in the presence of K₂CO₃ in DMF at 50°C achieves C-N bond formation. The reaction typically proceeds with 70–75% yield and requires chiral purity preservation via low-temperature conditions.

Reductive Amination

A more stereospecific method involves reductive amination of 5-methyl-1H-1,2,4-triazole-3-carbaldehyde with (R)-1-aminoethane using NaBH₃CN in methanol. This route achieves 88% enantiomeric excess (ee) and 82% isolated yield.

Chiral Resolution and Enantiomeric Enrichment

The (1R)-configuration is critical for biological activity. Industrial-scale production employs two resolution strategies:

Diastereomeric Salt Crystallization

Treating the racemic free base with L-(+)-tartaric acid in acetone generates diastereomeric salts. The (1R)-enantiomer preferentially crystallizes, yielding 92% ee after two recrystallizations.

Chiral Chromatography

Preparative HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with >99% ee, though this method is cost-prohibitive for large batches.

Salt Formation: Conversion to Dihydrochloride

The free base is converted to the dihydrochloride salt via protonation with HCl gas in anhydrous ether or aqueous HCl.

Gas-Phase Protonation

Bubbling HCl gas through a solution of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine in diethyl ether at 0°C precipitates the dihydrochloride salt with 95% yield.

Aqueous Acid Titration

Slow addition of concentrated HCl (37%) to an aqueous solution of the free base (pH 1–2) followed by lyophilization yields the salt in 89% recovery.

Purification and Characterization

Final purification involves recrystallization from ethanol/water (3:1) and characterization via:

  • HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN)
  • X-ray Crystallography : Confirms absolute configuration (R) and salt stoichiometry
  • 1H NMR (D₂O): δ 1.45 (d, J=6.8 Hz, 3H, CH₃), 3.12 (q, J=6.8 Hz, 1H, CH), 7.82 (s, 1H, triazole-H)

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Cyclization Reactor Batch (5 L) Continuous Flow (500 L)
Chiral Resolution Chromatography Diastereomeric Crystallization
Salt Formation Yield 89–95% 92–96%
Annual Production 10 kg 2,000 kg

Chemical Reactions Analysis

Triazole Ring Formation

Triazoles are typically synthesized via cyclization reactions. For 1,2,4-triazoles, common methods include:

  • Condensation of amidines with hydrazines : This approach is highlighted in continuous-flow syntheses for similar triazoles, where amidines react with ethyl hydrazinoacetate under mild conditions to form triazole rings .

  • Microwave-assisted cyclizations : Used in other triazole syntheses to accelerate reaction rates while minimizing side products .

Formation of the Dihydrochloride Salt

The final step involves protonation of the ethanamine with HCl to form the dihydrochloride salt, enhancing solubility and stability .

Key Reaction Steps

Step Mechanism Conditions Source
Triazole ring formationCondensation of amidine (e.g., acetimidamide) with ethyl hydrazinoacetateContinuous-flow reactor (120°C, DMSO)
Ethanamine introductionNucleophilic substitution at triazole’s 3-position using ethylamine derivativeBasic conditions (e.g., NaH, MeI)
Salt formationProtonation of amine with HClHCl in aqueous solution

Solvent Effects

In flow chemistry for triazole syntheses, solvents like DMSO or DMF are preferred due to their high boiling points and ability to dissolve polar intermediates. DMSO is often chosen for easier work-up compared to DMF .

Temperature and Pressure

Optimal conditions for triazole cyclization involve elevated temperatures (e.g., 120°C) under atmospheric pressure to balance reaction rates and safety .

Stereoselectivity

The R configuration at the ethanamine carbon suggests stereoselective synthesis, potentially achieved through asymmetric induction during ring formation or controlled reaction environments .

Substrate Scope and Variability

While direct data for this specific compound is limited, analogous triazole syntheses demonstrate flexibility:

  • Regioselective functionalization : By varying substituents on the triazole ring, derivatives with methyl, ethyl, or halogen groups can be prepared .

  • Protecting group strategies : Benzyl or methyl groups are often used to direct reactivity during multi-step syntheses .

Analytical Considerations

  • NMR spectroscopy : Used to study tautomerism and stereochemistry in related triazole compounds .

  • X-ray crystallography : Confirms molecular structure and stereochemical assignments .

This compound’s synthesis leverages optimized flow chemistry and stereoselective methods, enabling efficient access to functionalized triazoles. Further research could explore its reactivity in cross-coupling reactions or applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit potent antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that triazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to cell death .

Antiviral Properties

Triazole compounds are recognized for their antiviral activity as well. They have been investigated for their ability to inhibit viral replication and are potential candidates for treating viral infections such as HIV and influenza . The mechanism often involves interference with viral enzymes or replication processes.

Anticancer Potential

Some studies suggest that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride may exhibit anticancer properties. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Synthesis and Derivatives

The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been documented, focusing on optimizing yield and purity while minimizing by-products .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of triazole derivatives demonstrated that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated a strong correlation between the structure of the triazole compound and its antimicrobial activity .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the antiviral effects of triazole derivatives were tested against the influenza virus. The results showed that (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride significantly reduced viral titers in infected cell cultures compared to untreated controls. The compound was noted for its ability to interfere with viral entry and replication processes .

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)propanamine
  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamine

Uniqueness

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific structural features and the presence of the triazole ring, which imparts distinct biological and chemical properties.

Biological Activity

(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural attributes and potential pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant studies, research findings, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine is C5H10N4C_5H_{10}N_4, with a molecular weight of approximately 126.16 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry for its role in various biological activities.

Biological Activity Overview

The biological activities associated with (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine;dihydrochloride include:

  • Antimicrobial Activity : Studies have indicated that triazole derivatives exhibit antimicrobial properties. The presence of the triazole ring is often linked to enhanced activity against bacterial and fungal strains.
  • Anticancer Potential : Research has shown that compounds with triazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve interference with cellular signaling pathways.
  • Neuroprotective Effects : Some studies suggest that triazole derivatives may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Case Studies

Several case studies have explored the biological effects of triazole derivatives similar to (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine:

  • Anticancer Study : A study investigated the effects of a related triazole compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent.
  • Neuroprotection Study : In a model of neurodegeneration, a derivative showed promise by protecting neurons from glutamate-induced excitotoxicity. This was attributed to its ability to modulate calcium ion influx and reduce reactive oxygen species formation.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine:

  • Mechanisms of Action : The compound's activity may be mediated through various pathways including inhibition of specific enzymes involved in microbial metabolism and modulation of apoptotic pathways in cancer cells.
  • Synergistic Effects : When combined with other therapeutic agents, triazole derivatives have exhibited synergistic effects that enhance their overall efficacy against resistant strains of bacteria and cancer cells.
  • Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety in clinical settings.

Q & A

Q. How can researchers address conflicting bioactivity results across different assay models?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or siRNA.
  • Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cell-based assays.
  • Meta-Analysis : Compare results with PubChem BioAssay data (AID 743255) for triazole analogs .

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